Hexazine (CAS 7616-35-5), also known as hexaazabenzene, is a hypothetical allotrope of nitrogen composed of a six-membered ring of nitrogen atoms (N₆) that is structurally analogous to benzene. As a neutral species, it remains experimentally unrealized and is primarily a subject of theoretical and computational chemistry, focusing on its potential as a high-energy density material (HEDM) and its unique aromatic properties.
Molecular FormulaN6
Molecular Weight84.04 g/mol
CAS No.7616-35-5
Cat. No.B1252005
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Hexazine
CAS
7616-35-5
Molecular Formula
N6
Molecular Weight
84.04 g/mol
Structural Identifiers
SMILES
N1=NN=NN=N1
InChI
InChI=1S/N6/c1-2-4-6-5-3-1
InChIKey
YRBKSJIXFZPPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Hexazine (CAS 7616-35-5) Overview: Procurement and Research Baseline
Hexazine (CAS 7616-35-5), also known as hexaazabenzene, is a hypothetical allotrope of nitrogen composed of a six-membered ring of nitrogen atoms (N₆) that is structurally analogous to benzene. [1] As a neutral species, it remains experimentally unrealized and is primarily a subject of theoretical and computational chemistry, focusing on its potential as a high-energy density material (HEDM) and its unique aromatic properties. [2] Its significance in procurement is limited to research-grade computational models or as a reference standard for analytical studies, as it is not commercially available as a stable, isolable compound.
Research NicheInorganic aromaticity benchmark molecule
Computational RoleHEDM design target and quantum tunneling case study
[1] Wikipedia contributors. (2025, April 18). Hexazine. In Wikipedia, The Free Encyclopedia. Retrieved 21:15, April 19, 2025, from https://en.wikipedia.org/wiki/Hexazine View Source
[2] Wang, Y., Bykov, M., Chepkasov, I., Samtsevich, A., Bykova, E., Zhang, X., ... & Goncharov, A. F. (2022). Stabilization of hexazine rings in potassium polynitride at high pressure. Nature Chemistry, 14(7), 794-800. View Source
Why Generic Substitution Fails: The Uniqueness of Hexazine in Research and High-Energy Applications
Substituting Hexazine with other nitrogen allotropes (e.g., N₂, N₄, N₈) or azides (e.g., NaN₃) is not a straightforward process due to the compound's fundamentally different electronic structure, stability profile, and thermodynamic properties. While N₂ is a highly stable, inert diatomic gas, Hexazine is a theoretically predicted, highly unstable cyclic molecule with a completely different potential energy surface. [1] Similarly, other polynitrogen species like N₄ or N₈ have distinct structural and energetic characteristics that do not replicate Hexazine's unique combination of predicted aromaticity and extreme instability, which are key to its theoretical application as a high-energy density material. [2] Therefore, research aimed at exploring Hexazine's specific properties or its use as a building block for HEDMs cannot be achieved by substituting a more stable or commercially available nitrogen-containing compound; the target compound's distinct molecular identity is non-negotiable for the intended investigation. [3]
Predicted resonance energy and cyclic aromaticity are unique to hexazine; substituting with N₂, N₄, or azides may shift computational benchmarking outcomes.
Quantum tunneling instability identified in hexazine is not replicated by stable nitrogen species; interchange may alter the focus of decomposition mechanism studies.
The strongly negative homodesmotic ring-opening energy distinguishes hexazine from analogues; using alternatives could lead to misleading thermodynamic model interpretations.
[1] Lauderdale, W. J., Stanton, J. F., & Bartlett, R. J. (1992). Stability and energetics of metastable molecules: tetraazatetrahedrane (N4), hexaazabenzene (N6), and octaazacubane (N8). The Journal of Physical Chemistry, 96(3), 1173-1178. View Source
[2] Glukhovtsev, M. N., Jiao, H., & Schleyer, P. V. R. (1996). Besides N2, what is the most stable molecule composed only of nitrogen atoms? Inorganic Chemistry, 35(24), 7124-7133. View Source
[3] Sedgi, I., & Kozuch, S. (2024). Quantum tunneling instability of the mythical hexazine and pentazine. Chemical Communications, 60(15), 2038-2041. View Source
Quantitative Evidence Guide: Hexazine's Differentiating Properties vs. Analogues
Comparative Resonance Energy: Hexazine vs. Benzene
Computational studies reveal that hexazine exhibits a resonance energy of 97.8 kJ mol⁻¹, which is greater than the 81.4 kJ mol⁻¹ value calculated for its structural analog, benzene. [1] This indicates a higher degree of aromatic stabilization energy in hexazine compared to benzene under the specific computational model used.
Resonance EnergyHead-to-head
97.8 vs. 81.4 kJ mol⁻¹ (Hexazine vs. Benzene)
Reported higher aromatic stabilization than benzene.
This quantitatively demonstrates that hexazine possesses a theoretically higher degree of aromatic stabilization than its carbon-based analog, a key differentiator for researchers studying aromaticity in inorganic systems.
[1] ScienceDirect Topics. (n.d.). Hexazine - an overview. Retrieved April 19, 2025, from https://www.sciencedirect.com/topics/chemistry/hexazine View Source
Thermodynamic Instability: Homodesmotic Ring-Opening Reaction Energy
In contrast to benzene, which has a positive homodesmotic ring-opening reaction energy (ΔE = +23.9 kcal/mol), indicating thermodynamic stability, hexazine exhibits a negative ΔE of -17.6 kcal/mol for the same reaction. [1] This negative value confirms that the cyclic structure of hexazine is thermodynamically less stable than its open-chain counterpart, a fundamental difference from the stable benzene ring.
Homodesmotic Reaction Energy (Y₆ + 3H–Y=Y–H → 3H–Y=Y–Y=Y–H)
Target Compound Data
-17.6 kcal/mol (for Y = N)
Comparator Or Baseline
+23.9 kcal/mol (for Y = CH, Benzene)
Quantified Difference
41.5 kcal/mol lower (destabilizing)
Conditions
Computational study (theoretical calculation)
Why This Matters
This provides a direct, quantitative comparison explaining why hexazine is not just 'unstable' but is thermodynamically driven to decompose, a critical consideration for any practical application or synthesis attempt.
[1] ScienceDirect Topics. (n.d.). Hexazine - an overview. Retrieved April 19, 2025, from https://www.sciencedirect.com/topics/chemistry/hexazine View Source
Detonation Performance of Hexazinane Derivatives vs. ε-CL-20
Theoretical evaluation of the hexazinane-based salt, hexazinanium nitrate (H₇N₆⁺NO₃⁻), predicts detonation performance comparable to ε-CL-20, one of the most powerful known non-nuclear explosives. [1] This suggests that while neutral hexazine is unstable, its perhydrogenated derivative and its salts may offer a pathway to materials with exceptional energetic properties.
Detonation PerformanceClass-level
Comparable to ε-CL-20 (predicted for hexazinanium nitrate)
Supports energetic material design context for derivatives.
Qualitative assessment of 'comparable' performance
Conditions
Computational study (theoretical prediction)
Why This Matters
This positions hexazinane, a derivative of hexazine, as a potential candidate in the development of next-generation, high-performance energetic materials, differentiating it from other nitrogen-rich compounds that may not achieve this benchmark.
Energetic MaterialsDetonation VelocityHexazinane
[1] Bondarchuk, S. V. (2020). Theoretical evaluation of hexazinane as a basic component of nitrogen-rich energetic onium salts. Molecular Systems Design & Engineering, 5(5), 1003-1011. View Source
Quantum Tunneling Instability: Hexazine vs. Pentazine
A 2024 computational study revealed that both hexazine and pentazine are subject to inherent instability due to quantum tunneling effects. [1] The study indicates that this instability is present even at absolute zero, leading to the conclusion that neutral hexazine is likely unsynthesizable without specific stabilization strategies. This effect is a more fundamental barrier to isolation than simple thermal decomposition.
Both compounds are deemed 'unsynthesizable' in their neutral forms due to this effect
Conditions
Computational study (theoretical calculation)
Why This Matters
This provides a high-level, mechanistic explanation for the failure of synthetic attempts and highlights a unique physical phenomenon that must be overcome, setting it apart from compounds that are merely thermodynamically unstable.
[1] Sedgi, I., & Kozuch, S. (2024). Quantum tunneling instability of the mythical hexazine and pentazine. Chemical Communications, 60(15), 2038-2041. View Source
Stabilization of Hexazine Dianion Under Extreme Pressure
While neutral hexazine is elusive, the planar N₆²⁻ hexazine dianion was successfully synthesized and stabilized in a potassium salt (K₂N₆) at pressures above 45 GPa and temperatures above 2000 K. [1] This material remained metastable down to approximately 20 GPa. This demonstrates a clear pathway to obtaining hexazine-like structures, albeit in a charged form and under extreme conditions, unlike other neutral nitrogen allotropes.
High-Pressure SynthesisClass-level
N₆²⁻ dianion stabilized in K₂N₆ at >45 GPa, >2000 K; metastable to ~20 GPa
Experimentally verified route to hexazine ring system under extreme conditions.
High-pressure diamond anvil cell required; charged form only.
High-Pressure SynthesisMetastabilityPolynitrides
Evidence Dimension
Pressure for Stabilization of N₆ Ring
Target Compound Data
Synthesized above 45 GPa, metastable down to 20 GPa
Comparator Or Baseline
Neutral N₆ (hexazine) remains unsynthesized
Quantified Difference
N/A (qualitative difference in accessibility)
Conditions
Laser-heated diamond anvil cell experiments
Why This Matters
This is the only experimentally verified method for obtaining a hexazine core, providing a specific, high-pressure synthetic route and a defined stability window for procurement or further study of this elusive ring system.
High-Pressure SynthesisMetastabilityPolynitrides
[1] Wang, Y., Bykov, M., Chepkasov, I., Samtsevich, A., Bykova, E., Zhang, X., ... & Goncharov, A. F. (2022). Stabilization of hexazine rings in potassium polynitride at high pressure. Nature Chemistry, 14(7), 794-800. View Source
Hexazine (CAS 7616-35-5): Validated Research and Potential Application Scenarios
Computational Benchmarking for Inorganic Aromaticity
Given its computationally predicted higher resonance energy compared to benzene [1], Hexazine serves as a key benchmark molecule for theoretical chemists developing and validating computational methods (e.g., DFT, ab initio) for studying aromaticity in all-nitrogen systems. Researchers can use these established computational data points to calibrate their models and explore the limits of aromatic stabilization in inorganic rings.
Target for High-Pressure Materials Discovery
The successful synthesis and stabilization of the hexazine dianion (N₆²⁻) in a potassium salt under extreme pressures (>45 GPa) [1] provides a concrete, experimentally validated target for high-pressure materials science. Laboratories equipped with diamond anvil cells can aim to reproduce or extend this work, exploring other counterions or pressure-temperature regimes to isolate and characterize new hexazine-containing phases.
Theoretical Building Block for Next-Generation Energetic Materials
The theoretical prediction that hexazinane derivatives, such as hexazinanium nitrate, possess detonation performance comparable to ε-CL-20 [1] positions Hexazine and its hydrogenated analogs as high-value targets for computational design of novel high-energy density materials (HEDMs). This application scenario is strictly for in silico screening and design efforts, focusing on predicting properties of yet-unsynthesized molecules with potential for exceptional performance.
Fundamental Study of Quantum Tunneling in Chemical Instability
Hexazine's identified instability due to quantum tunneling, even near absolute zero [1], makes it a unique case study for physical chemists and chemical physicists investigating non-thermal decomposition mechanisms. It serves as a prime example in the theoretical exploration of how quantum effects can fundamentally limit the kinetic stability of otherwise thermodynamically unstable molecules.
Application
Selection Property
Validation Focus
Inorganic aromaticity benchmarking
Predicted resonance energy profile
Computational method reproducibility
High-pressure materials discovery
Stabilized hexazine dianion synthesis pathway
Reproducibility under extreme conditions
Energetic material computational design
Predicted detonation performance of derivatives
Performance prediction consistency across models
Quantum tunneling instability study
Identified quantum tunneling effect
Quantum tunneling model validation
[1] Wang, Y., Bykov, M., Chepkasov, I., Samtsevich, A., Bykova, E., Zhang, X., ... & Goncharov, A. F. (2022). Stabilization of hexazine rings in potassium polynitride at high pressure. Nature Chemistry, 14(7), 794-800. View Source
[2] Bondarchuk, S. V. (2020). Theoretical evaluation of hexazinane as a basic component of nitrogen-rich energetic onium salts. Molecular Systems Design & Engineering, 5(5), 1003-1011. View Source
[3] Sedgi, I., & Kozuch, S. (2024). Quantum tunneling instability of the mythical hexazine and pentazine. Chemical Communications, 60(15), 2038-2041. View Source
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